![molecular formula C21H23N3O5 B2660103 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 877641-08-2](/img/structure/B2660103.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea
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Description
The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a pyrrolidinone ring, and a urea linkage . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the pyrrolidinone ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the urea linkage suggests that it might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dihydrobenzo[b][1,4]dioxin ring might influence its solubility and stability .Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research has shown that urea derivatives can play a role in modulating feeding, arousal, stress, and drug abuse through the interaction with orexin receptors. For example, specific orexin receptor antagonists have been evaluated for their effects in a binge eating model in rats, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial properties. Novel imidazole ureas/carboxamides containing dioxaphospholanes, for instance, have shown potential in antimicrobial evaluations, indicating the relevance of such compounds in developing new antimicrobial agents (Rani et al., 2014).
Enzyme Inhibition and Anticancer Investigations
Several urea derivatives have been synthesized and tested for their inhibitory effects on enzymes like urease and β-glucuronidase, as well as for their anticancer activities. Some compounds have shown significant activity, suggesting potential applications in cancer therapy (Mustafa et al., 2014).
Synthesis of Novel Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas presents an area of interest for the development of pseudopeptidic compounds with potential biological activities. These compounds, composed of two different amino acids linked through a urea moiety, represent a novel class for further exploration in medicinal chemistry (Sañudo et al., 2006).
Antioxidant Activity
Research has also explored the antioxidant activities of urea derivatives. For instance, the synthesis and characterization of phenyl ether derivatives from marine-derived fungi have shown significant antioxidant activities, highlighting the potential of urea derivatives in developing new antioxidant agents (Xu et al., 2017).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-3-5-17(27-2)16(9-13)23-21(26)22-14-10-20(25)24(12-14)15-4-6-18-19(11-15)29-8-7-28-18/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZJAFKVAGMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea |
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